Lck Inhibitor vs. A-770041: Divergent Lck IC50 and Selectivity Trade-Offs Under Standard ATP Conditions
Lck Inhibitor (TC-S 7003) demonstrates a 21-fold more potent IC50 against Lck (7 nM) compared to A-770041 (147 nM at 1 mM ATP) . However, this potency advantage is accompanied by reduced selectivity against certain Src-family kinases: Lck Inhibitor inhibits Src with an IC50 of 42 nM (6-fold less potent than Lck), whereas A-770041 exhibits >60-fold selectivity over Src (IC50 = 9.05 µM) and 300-fold selectivity over Fyn (IC50 = 44.1 µM) [1]. The choice hinges on the experimental priority—maximal Lck inhibition versus minimized Src-family off-target activity.
| Evidence Dimension | Lck IC50 potency vs. selectivity window over Src-family kinases |
|---|---|
| Target Compound Data | Lck IC50 = 7 nM; Src IC50 = 42 nM; Lyn IC50 = 21 nM; Fyn IC50: not reported but structurally related Src-family member |
| Comparator Or Baseline | A-770041: Lck IC50 = 147 nM (1 mM ATP); Src IC50 = 9.05 µM (>60-fold); Fyn IC50 = 44.1 µM (300-fold) |
| Quantified Difference | Lck Inhibitor: 21× more potent Lck inhibition (7 nM vs. 147 nM) but Src inhibition only 6× less potent than Lck. A-770041: Src inhibition >60× less potent than Lck. |
| Conditions | In vitro kinase inhibition assay; ATP concentration: 1 mM for A-770041; ATP concentration not explicitly standardized across both studies for Lck Inhibitor |
Why This Matters
Selection between these compounds requires explicit trade-off prioritization: Lck Inhibitor provides stronger on-target engagement critical for cell-based assays requiring complete Lck blockade, while A-770041 offers cleaner interpretation of Lck-specific effects due to its superior selectivity window.
- [1] Chemical Probes Portal. A-770041 Probe Report: Selectivity Data. View Source
